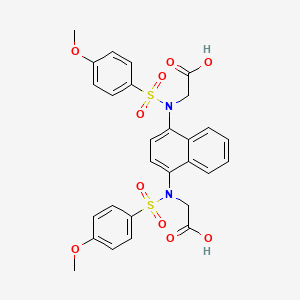
CPUY192018
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
CPUY192018は、Keap1-Nrf2タンパク質-タンパク質相互作用の強力な低分子阻害剤です。 Keap1-Nrf2-ARE経路は、解毒酵素、抗酸化タンパク質、および抗炎症タンパク質をコードする様々な遺伝子の転写を調節し、酸化ストレスに対する細胞防御において重要な役割を果たしています .
準備方法
CPUY192018の調製には、溶解性と物理化学的性質を最適化することを目的とした医薬品化学的方法が用いられます。合成経路には、所望の分子構造を得るために特定の試薬と条件の使用が含まれます。 工業生産方法は、化合物の有効性と純度を維持しながら、合成をスケールアップすることに重点を置いています .
化学反応の分析
CPUY192018は、以下を含む様々な化学反応を起こします。
酸化: 過酸化水素や過マンガン酸カリウムなどの試薬を用いて、酸素の付加または水素の除去を含む。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を用いて、水素の付加または酸素の除去を含む。
置換: ハロゲンや求核剤などの試薬を用いて、ある官能基を別の官能基と置き換える。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります.
科学的研究の応用
Key Applications
-
Renal Inflammation
- Case Study : In a study involving lipopolysaccharide (LPS)-induced renal inflammation in mice, treatment with CPUY192018 significantly reduced kidney damage. The compound enhanced Nrf2 nuclear translocation and increased the expression of antioxidant proteins, effectively balancing oxidative stress and suppressing inflammatory responses mediated by NF-κB .
- Data Table : Effects of this compound on renal inflammation markers.
Treatment Group Kidney Damage Score Nrf2 Protein Level Inflammatory Cytokines Control 4.5 Low High This compound (5 mg/kg) 2.0 Moderate Moderate This compound (20 mg/kg) 1.0 High Low -
Inflammatory Bowel Disease
- Case Study : Research on dextran sodium sulfate (DSS)-induced colitis demonstrated that this compound effectively protected human colonic NCM460 cells from oxidative injury. The compound reduced apoptosis rates and improved cell viability under DSS exposure .
- Data Table : Protective effects of this compound on DSS-induced cell damage.
Treatment Concentration (µM) Cell Viability (%) Apoptosis Rate (%) Control 30 64 This compound (10) 70 30 This compound (20) 85 15 - Cancer Research
作用機序
CPUY192018は、Keap1-Nrf2タンパク質-タンパク質相互作用を阻害することで効果を発揮します。この阻害は、Nrf2経路の活性化につながり、抗酸化剤と解毒遺伝子の転写を強化します。 分子標的は、細胞防御メカニズムにおいて重要な役割を果たすKeap1タンパク質とNrf2転写因子です .
類似化合物との比較
CPUY192018は、他のKeap1-Nrf2タンパク質-タンパク質相互作用阻害剤と比較されます。類似の化合物には以下が含まれます。
ヘミデシン: 同様の細胞保護効果を持つ別のKeap1阻害剤。
NQO1: Nrf2依存性遺伝子発現を誘導する化合物。this compoundは、Keap1-Nrf2相互作用の強力な阻害と様々な実験モデルにおける有効性によってユニークです
生物活性
CPUY192018 is a small-molecule inhibitor that targets the Keap1-Nrf2 protein-protein interaction (PPI), a critical pathway involved in cellular defense against oxidative stress and inflammation. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and research findings.
The Keap1-Nrf2-ARE pathway plays a pivotal role in regulating the transcription of various genes that encode detoxification enzymes and antioxidant proteins. By inhibiting the Keap1-Nrf2 PPI, this compound enhances Nrf2 stability and promotes its translocation to the nucleus, where it activates the transcription of cytoprotective genes.
Key Findings:
- Nrf2 Activation : this compound significantly increases Nrf2 protein levels in human colonic cells (NCM460) and renal tubular cells (HK-2) in a concentration- and time-dependent manner .
- Cytoprotective Effects : The compound has demonstrated protective effects against oxidative damage induced by dextran sodium sulfate (DSS) in colonic cells and lipopolysaccharide (LPS) in renal cells .
- Gene Expression : Treatment with this compound leads to increased expression of antioxidant genes such as heme oxygenase-1 (HO-1), glutamate-cysteine ligase (GCLM), and glutathione peroxidase 2 (GPx2) .
In Vitro Studies
In vitro experiments have established this compound's efficacy in activating the Nrf2-ARE pathway:
| Concentration (μM) | Nrf2 Protein Level Increase | Cytotoxicity |
|---|---|---|
| 0.01 | Moderate | None |
| 0.1 | Significant | None |
| 1 | High | None |
| 5 | Very High | None |
| 10 | Peak | None |
| 20 | Peak | None |
This table illustrates the concentration-dependent activation of Nrf2 without cytotoxic effects, indicating a favorable safety profile for therapeutic applications .
In Vivo Studies
Research involving animal models has further elucidated this compound's therapeutic potential:
- Renal Inflammation Model : In LPS-induced chronic renal inflammation models, treatment with this compound reduced kidney damage and ameliorated pathological changes in glomeruli by balancing oxidative stress and suppressing inflammatory responses through Nrf2 activation .
Case Study: Renal Protection
A study assessed the impact of this compound on renal function post-LPS challenge. The results indicated:
- Reduction in Serum Creatinine : Indicating improved renal function.
- Histological Improvement : Less tubular injury observed in treated mice compared to controls.
Comparative Efficacy
When compared with traditional Nrf2 activators like t-BHQ, this compound showed superior potency at lower concentrations. The following table summarizes this comparison:
| Compound | EC50 (μM) | Mechanism |
|---|---|---|
| This compound | 0.01 | Direct PPI inhibition |
| t-BHQ | 5 | Electrophilic modification |
This highlights this compound's potential as a more effective therapeutic agent due to its targeted mechanism .
特性
分子式 |
C28H26N2O10S2 |
|---|---|
分子量 |
614.6 g/mol |
IUPAC名 |
2-[[4-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]-(4-methoxyphenyl)sulfonylamino]acetic acid |
InChI |
InChI=1S/C28H26N2O10S2/c1-39-19-7-11-21(12-8-19)41(35,36)29(17-27(31)32)25-15-16-26(24-6-4-3-5-23(24)25)30(18-28(33)34)42(37,38)22-13-9-20(40-2)10-14-22/h3-16H,17-18H2,1-2H3,(H,31,32)(H,33,34) |
InChIキー |
KWSIQJUNYMMCTB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C3=CC=CC=C32)N(CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)OC |
正規SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C3=CC=CC=C32)N(CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)OC |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
CPUY192018 Disodium; CPUY192018-disodium; CPUY192018disodium; CPUY192018 Na2; CPUY192018; CPUY-192018; CPUY 192018 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















